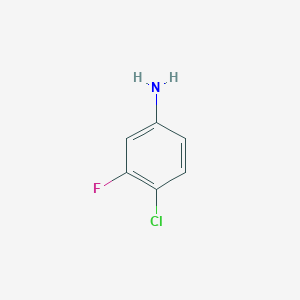

4-Chloro-3-fluoroaniline

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-chloro-3-fluoroaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5ClFN/c7-5-2-1-4(9)3-6(5)8/h1-3H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACMJJQYSPUPMPN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1N)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5ClFN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20190139 | |

| Record name | 4-Chloro-3-fluoroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20190139 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

145.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

367-22-6 | |

| Record name | 4-Chloro-3-fluorobenzenamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=367-22-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Chloro-3-fluoroaniline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000367226 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Chloro-3-fluoroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20190139 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-chloro-3-fluoroaniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.077 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

4-Chloro-3-fluoroaniline: A Comprehensive Technical Guide for Researchers

CAS Number: 367-22-6

Synonyms: 3-Fluoro-4-chloroaniline, 4-Chloro-3-fluorobenzenamine

This technical guide provides an in-depth overview of 4-Chloro-3-fluoroaniline, a key halogenated aniline derivative utilized extensively in medicinal chemistry and materials science. This document is intended for researchers, scientists, and professionals in drug development, offering detailed information on its chemical and physical properties, synthesis protocols, safety and handling, and significant applications.

Core Properties and Data

This compound is a dihalogenated aniline that serves as a versatile building block in organic synthesis.[1] Its unique substitution pattern, with a chlorine atom at the 4-position and a fluorine atom at the 3-position of the aniline ring, imparts specific reactivity and properties that are leveraged in the development of novel compounds.

Physicochemical and Spectroscopic Data

The following tables summarize the key quantitative data for this compound.

| Property | Value | Reference(s) |

| Molecular Formula | C₆H₅ClFN | [2] |

| Molecular Weight | 145.56 g/mol | [2] |

| Appearance | White to pale cream or grey crystals or powder | |

| Melting Point | 58-62 °C | |

| Boiling Point | 226 °C (lit.) | [2] |

| Density | ~1.349 g/cm³ (predicted) | [2] |

| Flash Point | 60 - 62 °C | |

| Solubility | Soluble in methanol. | [2] |

| Spectroscopic Data | Interpretation Highlights | Reference(s) |

| ¹H NMR | The spectrum displays characteristic signals for the aromatic protons, with splitting patterns influenced by the fluorine and chlorine substituents, and a signal for the amine protons. | [3][4][5] |

| IR Spectroscopy | Key peaks include N-H stretching vibrations for the amine group, as well as C-Cl, C-F, and aromatic C-H bond vibrations. | [6][7][8] |

| Mass Spectrometry | The mass spectrum shows a characteristic isotopic pattern for a monochlorinated compound, with a molecular ion peak (M+) at m/z 145 and an M+2 peak at m/z 147 in an approximate 3:1 ratio. | [9][10] |

Synthesis and Purification

The most common and efficient industrial synthesis of this compound involves the reduction of 3-chloro-4-fluoronitrobenzene.[11] Catalytic hydrogenation is a widely used method due to its high yield and purity of the final product.[11][12]

Experimental Protocols

1. Synthesis via Catalytic Hydrogenation of 3-Chloro-4-fluoronitrobenzene

This protocol describes a common method for the synthesis of this compound.

-

Materials: 3-chloro-4-fluoronitrobenzene, 1% Platinum on Carbon (Pt/C) or 10% Palladium on Carbon (Pd/C) catalyst, Methanol, Hydrogen gas, Nitrogen gas.[12][13][14]

-

Equipment: High-pressure reactor (autoclave) with stirring, heating, and gas inlet capabilities, filtration apparatus.[13]

-

Procedure:

-

Charge the autoclave with 3-chloro-4-fluoronitrobenzene and the catalyst (e.g., a substrate to catalyst ratio of 200-400:1 by weight).[12][13]

-

Seal the reactor and purge thoroughly with nitrogen gas to create an inert atmosphere.[13]

-

Purge the reactor with hydrogen gas.[13]

-

Pressurize the reactor with hydrogen to the desired pressure (e.g., 0.1-5 MPa).[12]

-

Heat the mixture to a temperature between 50-100 °C with vigorous stirring.[12]

-

Maintain the reaction for 1-10 hours, monitoring the reaction progress by techniques such as TLC or HPLC until the starting material is consumed.[12]

-

After the reaction is complete, cool the reactor to room temperature and carefully vent the excess hydrogen.

-

Purge the reactor with nitrogen.

-

Filter the reaction mixture while hot to remove the catalyst. The crude product is obtained after solvent removal.[12]

-

2. Purification by Recrystallization

-

Materials: Crude this compound, Ethanol, Deionized water, Activated carbon (optional).[15]

-

Equipment: Erlenmeyer flasks, heating mantle or hot plate, Buchner funnel, vacuum flask.[15]

-

Procedure:

-

Dissolve the crude product in a minimal amount of hot ethanol in an Erlenmeyer flask.[15]

-

If the solution is colored, add a small amount of activated carbon and heat for a short period.[15]

-

Perform a hot filtration to remove the activated carbon or any insoluble impurities.[15]

-

Slowly add hot deionized water to the hot ethanol solution until turbidity persists.

-

Allow the solution to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.[16]

-

Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol/water mixture, and dry under vacuum.[15]

-

3. Purity Analysis by High-Performance Liquid Chromatography (HPLC)

-

Instrumentation: HPLC system with a UV detector.[17]

-

Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[17]

-

Mobile Phase: A gradient or isocratic mixture of acetonitrile and water with 0.1% formic acid.[17]

-

Flow Rate: Typically 1.0 mL/min.

-

Detection: UV detection at a suitable wavelength (e.g., 254 nm).[18]

-

Sample Preparation: Prepare a stock solution of the sample in the mobile phase or a compatible solvent (e.g., 1 mg/mL) and dilute as necessary.[19]

Applications in Drug Discovery and Development

This compound is a critical intermediate in the synthesis of numerous active pharmaceutical ingredients (APIs).[1] Its halogenated structure is often crucial for modulating the pharmacological properties of the final drug molecule.

Role in the Synthesis of Antimalarial and Anticancer Agents

This compound serves as a key building block for a variety of therapeutic agents. For instance, it is used in the synthesis of potent antimalarial agents, where the chloro and fluoro substituents significantly enhance the drug's efficacy against the Plasmodium falciparum parasite.[1] Furthermore, it is a precursor in the synthesis of quinazoline-based anticancer drugs.[1]

One of the most notable applications of this compound is in the synthesis of Gefitinib , a tyrosine kinase inhibitor used in the treatment of certain types of non-small cell lung cancer. The aniline moiety of this compound is incorporated into the quinazoline core of Gefitinib, a critical interaction for its biological activity.

Safety and Handling

This compound is classified as a hazardous substance and must be handled with appropriate safety precautions.

-

Toxicity: It is toxic if swallowed, in contact with skin, or if inhaled.

-

Irritation: It can cause skin and serious eye irritation.

-

Handling: Use in a well-ventilated area or under a fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.

Always consult the Safety Data Sheet (SDS) for complete and detailed safety information before handling this compound.

Visualized Workflows and Pathways

To further elucidate the practical applications and synthesis of this compound, the following diagrams are provided.

Caption: Experimental workflow for the synthesis and purification of this compound.

Caption: Role of this compound in the synthesis pathway of Gefitinib.

References

- 1. ossila.com [ossila.com]

- 2. rsc.org [rsc.org]

- 3. 3-Chloro-4-fluoroaniline(367-21-5) 1H NMR spectrum [chemicalbook.com]

- 4. This compound(367-22-6) 1H NMR spectrum [chemicalbook.com]

- 5. benchchem.com [benchchem.com]

- 6. dev.spectrabase.com [dev.spectrabase.com]

- 7. dev.spectrabase.com [dev.spectrabase.com]

- 8. 3-Chloro-4-fluoroaniline(367-21-5) IR Spectrum [m.chemicalbook.com]

- 9. benchchem.com [benchchem.com]

- 10. 3-Chloro-4-fluoroaniline | C6H5ClFN | CID 9708 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. CN104292113A - Preparation method of 3-chloro-4-fluoroaniline - Google Patents [patents.google.com]

- 13. benchchem.com [benchchem.com]

- 14. CN103709044A - Preparation method of 3-chloro-4-fluoroaniline hydrochloride - Google Patents [patents.google.com]

- 15. benchchem.com [benchchem.com]

- 16. m.youtube.com [m.youtube.com]

- 17. benchchem.com [benchchem.com]

- 18. benchchem.com [benchchem.com]

- 19. benchchem.com [benchchem.com]

4-Chloro-3-fluoroaniline molecular weight and formula

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and analysis of 4-Chloro-3-fluoroaniline, a key building block in the development of pharmaceuticals and advanced materials.

Core Chemical Properties

This compound is a dihalogenated aniline that serves as a crucial intermediate in organic synthesis. Its chemical and physical properties are summarized below.

| Property | Value | Reference |

| Molecular Formula | C₆H₅ClFN | [1][2][3] |

| Molecular Weight | 145.56 g/mol | [1][2][3][4] |

| CAS Number | 367-22-6 | [1][2] |

| Appearance | Crystals | [2] |

| Melting Point | 58 - 62 °C | [4] |

| Boiling Point | 226 °C | [5] |

| Purity | ≥97.0% (GC) | [2] |

| Synonyms | 4-Chloro-3-fluorophenylamine, 3-Fluoro-4-chloroaniline | [3][4] |

Synthesis of this compound

The primary route for the synthesis of this compound is the reduction of 3-chloro-4-fluoronitrobenzene. Two common methods for this transformation are catalytic hydrogenation and iron reduction.[3]

Experimental Protocol 1: Catalytic Hydrogenation

This method is often preferred due to its high yield and purity of the final product.[3]

Materials:

-

3-Chloro-4-fluoronitrobenzene

-

1% Platinum on carbon (Pt/C) catalyst

-

Hydrogen gas

-

Inert gas (e.g., Nitrogen, Argon)

Procedure:

-

Charge a suitable reactor with 3-chloro-4-fluoronitrobenzene and the 1% Pt/C catalyst. The mass ratio of the nitroaromatic compound to the catalyst is typically between 200:1 and 400:1.[1]

-

Purge the reactor multiple times with an inert gas to remove any oxygen.

-

Pressurize the reactor with hydrogen gas to a pressure of 0.1 to 5 MPa.[1]

-

Heat the reaction mixture to a temperature between 50 and 100 °C.[1]

-

Maintain the reaction under these conditions for 1 to 10 hours, monitoring for completion via appropriate analytical methods (e.g., TLC, GC, or HPLC).[1]

-

Upon completion, cool the reaction mixture and filter it while hot to remove the catalyst.

-

The resulting crude product can be purified by distillation or rectification to yield this compound with a purity of over 99.5%.[1]

Experimental Protocol 2: Iron Reduction

An alternative method involves the use of iron powder in the presence of an acid.

Materials:

-

3-Chloro-4-fluoronitrobenzene

-

Reduced iron powder

-

Ethanol

-

Water

-

Hydrochloric acid

-

Organic solvent for extraction

Procedure:

-

In a reactor, combine 3-chloro-4-fluoronitrobenzene, reduced iron powder, ethanol, and water.[1]

-

Heat the mixture to 60 °C with stirring.[3]

-

Slowly add hydrochloric acid, allowing the temperature to rise and be maintained between 80-90 °C.[3]

-

Continue the reaction until completion, as monitored by TLC or GC.[3]

-

Cool the reaction mixture.

-

Extract the product using a suitable organic solvent.[3]

-

Dry the organic extract, filter, and remove the solvent.

-

The crude product is then purified by distillation to obtain this compound.[1]

Analytical Methods for Purity Assessment

Ensuring the purity of synthesized this compound is critical, particularly in drug development where a purity of ≥99.5% is often required.[4] High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy are commonly employed for this purpose.[4]

Experimental Protocol 3: High-Performance Liquid Chromatography (HPLC)

HPLC is a widely used technique for the separation and quantification of this compound.[4]

Instrumentation and Conditions:

-

System: HPLC with a UV detector.

-

Column: Reverse-phase C18 column (e.g., 150 x 4.6 mm, 5 µm).[4]

-

Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).[4]

-

Detection: UV absorbance at 254 nm.[4]

-

Sample Preparation: Dissolve the sample in a 50:50 mixture of acetonitrile and water to a concentration of approximately 1 mg/mL. Further dilute to a final concentration of 0.1 mg/mL for injection. It is crucial to filter the sample through a 0.45 µm syringe filter before injection.[6]

Applications in Research and Development

This compound is a valuable building block in medicinal chemistry and materials science. It is utilized in the synthesis of various active pharmaceutical ingredients (APIs), including antimalarial agents, antiviral treatments, and anticancer drugs.[2] The presence of both chloro and fluoro substituents can significantly enhance the potency of drug candidates.[2] Additionally, it serves as a monomer for the synthesis of fluorinated polyanilines.[2]

References

In-Depth Technical Guide to 4-Chloro-3-fluoroaniline: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Chloro-3-fluoroaniline is a dihalogenated aniline derivative that serves as a crucial building block in the synthesis of a variety of biologically active molecules. Its unique substitution pattern, featuring a chlorine atom at the 4-position and a fluorine atom at the 3-position of the aniline ring, imparts specific physicochemical properties that are leveraged in medicinal chemistry and materials science. This technical guide provides a comprehensive overview of the physical and chemical properties, detailed experimental protocols for its synthesis and analysis, and insights into its applications, particularly in drug discovery and development.

Physicochemical Properties

This compound is a solid at room temperature, appearing as a grey powder or crystalline material. A summary of its key physical and chemical properties is presented below.

| Property | Value | Reference(s) |

| Molecular Formula | C₆H₅ClFN | [1] |

| Molecular Weight | 145.56 g/mol | [1] |

| CAS Number | 367-22-6 | [2] |

| Appearance | Grey powder/crystals | [2] |

| Melting Point | 58 - 62 °C | [2] |

| Boiling Point | 226 °C (lit.) | [3] |

| Density | 1.349 ± 0.06 g/cm³ (Predicted) | [3] |

| Solubility | Soluble in Methanol | [3] |

| pKa (Predicted) | 2.94 ± 0.10 | |

| Flash Point | 60 - 62 °C | [3] |

Spectral Data

Detailed spectral analysis is critical for the identification and characterization of this compound. Below are the key spectral data.

¹H NMR Spectroscopy

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| ~7.15 | t | ~8.5 | H-5 |

| ~6.80 | dd | J₁ ≈ 8.5, J₂ ≈ 2.0 | H-6 |

| ~6.65 | dd | J₁ ≈ 8.5, J₂ ≈ 2.0 | H-2 |

| ~3.8 (broad s) | s | - | -NH₂ |

¹³C NMR Spectroscopy

| Chemical Shift (δ) ppm | Assignment |

| ~158 (d, ¹JCF ≈ 240 Hz) | C-3 |

| ~145 (d, ³JCF ≈ 6 Hz) | C-1 |

| ~130 | C-5 |

| ~118 (d, ²JCF ≈ 19 Hz) | C-4 |

| ~110 (d, ²JCF ≈ 22 Hz) | C-2 |

| ~105 (d, ⁴JCF ≈ 3 Hz) | C-6 |

Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Assignment |

| 3400-3500 | N-H stretching (asymmetric and symmetric) |

| 1600-1650 | N-H bending |

| 1500-1600 | C=C aromatic ring stretching |

| 1200-1300 | C-N stretching |

| 1000-1100 | C-F stretching |

| 700-850 | C-Cl stretching |

Mass Spectrometry

The mass spectrum of this compound is characterized by a molecular ion peak [M]⁺ at m/z 145 and an isotope peak [M+2]⁺ at m/z 147, with a relative intensity ratio of approximately 3:1, which is characteristic of a molecule containing one chlorine atom.

Proposed Fragmentation Pattern:

Chemical Properties and Reactivity

This compound is a versatile intermediate in organic synthesis. The amino group can undergo various reactions such as acylation, alkylation, and diazotization. The aromatic ring is susceptible to electrophilic substitution, although the electron-withdrawing nature of the halogen substituents deactivates the ring.

It is known to be a key building block in the synthesis of various pharmaceuticals. For instance, it is used in the preparation of antimalarial agents through nucleophilic substitution reactions.[2] The presence of both chloro and fluoro substituents has been shown to enhance the potency of these compounds.[2] It is also utilized in the synthesis of piperidine derivatives for antiviral treatments and quinazolines as anticancer agents.[2][4] Furthermore, this compound can serve as a monomer for the synthesis of fluorinated polyanilines via Buchwald-Hartwig amination.[2]

The compound is sensitive to air and should be stored under an inert atmosphere.[5] It is incompatible with strong oxidizing agents, acids, acid chlorides, acid anhydrides, and chloroformates.[5]

Experimental Protocols

Synthesis of this compound

A common and efficient method for the synthesis of this compound is the catalytic hydrogenation of 3-chloro-4-fluoronitrobenzene.

Reaction:

Procedure:

-

In a suitable hydrogenation reactor, a solution of 3-chloro-4-fluoronitrobenzene in an appropriate solvent (e.g., ethanol or methanol) is prepared.

-

A catalytic amount of palladium on carbon (e.g., 5-10% Pd/C) is added to the solution.

-

The reactor is sealed and purged with an inert gas (e.g., nitrogen or argon) to remove air.

-

The reactor is then pressurized with hydrogen gas to a desired pressure (e.g., 50-100 psi).

-

The reaction mixture is stirred vigorously at room temperature or with gentle heating until the hydrogen uptake ceases, indicating the completion of the reaction.

-

The reaction mixture is then filtered to remove the catalyst.

-

The solvent is removed from the filtrate under reduced pressure to yield the crude this compound.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by vacuum distillation.

Analytical Methods

High-Performance Liquid Chromatography (HPLC)

-

Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

-

Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 254 nm.

-

Injection Volume: 10 µL.

-

Sample Preparation: Dissolve the sample in the mobile phase to a concentration of approximately 1 mg/mL.

Gas Chromatography-Mass Spectrometry (GC-MS)

-

Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).

-

Carrier Gas: Helium at a constant flow rate.

-

Injector Temperature: 250 °C.

-

Oven Program: Start at 100 °C, ramp to 250 °C at 10 °C/min, hold for 5 minutes.

-

Ionization: Electron Impact (EI) at 70 eV.

-

Mass Range: 50-300 amu.

-

Sample Preparation: Dissolve the sample in a volatile solvent like dichloromethane or ethyl acetate.

Logical Relationships of Properties

The chemical structure of this compound dictates its physical and chemical properties, which in turn determine its applications.

Conclusion

This compound is a valuable and versatile chemical intermediate with significant applications in the pharmaceutical and material science industries. Its unique combination of functional groups and substituents provides a platform for the synthesis of complex and potent molecules. A thorough understanding of its physical and chemical properties, as well as established protocols for its synthesis and analysis, is essential for its effective and safe utilization in research and development. This guide provides a foundational resource for professionals working with this important compound.

References

An In-Depth Technical Guide to 4-Chloro-3-fluoroaniline: Structure, Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-Chloro-3-fluoroaniline, a key halogenated aniline building block utilized in medicinal chemistry and materials science. This document details its chemical structure, nomenclature, physicochemical properties, synthetic protocols, and significant applications, with a focus on its role in the development of novel therapeutic agents.

Structure and Nomenclature

This compound is an aromatic amine with the chemical formula C₆H₅ClFN. The structure consists of a benzene ring substituted with an amino group at position 1, a fluorine atom at position 3, and a chlorine atom at position 4.

The chemical structure of this compound is depicted below.

Caption: 2D Chemical Structure of this compound.

Table 1: Nomenclature and Identifiers

| Identifier Type | Value |

| IUPAC Name | This compound |

| CAS Number | 367-22-6[1] |

| Synonyms | 4-Chloro-3-fluorophenylamine, 4-chloro-3-fluorobenzenamine[1] |

| Molecular Formula | C₆H₅ClFN[1] |

| Molecular Weight | 145.56 g/mol [1] |

| InChI Key | ACMJJQYSPUPMPN-UHFFFAOYSA-N |

| SMILES | Nc1ccc(Cl)c(F)c1 |

Physicochemical and Spectroscopic Data

The physical and spectroscopic properties of this compound are critical for its application in synthesis and for quality control.

Table 2: Physicochemical Properties

| Property | Value | Reference |

| Appearance | Grey powder/crystals | [2] |

| Melting Point | 58 - 62 °C | [2] |

| Boiling Point | ~226 °C | [3] |

| Purity | >98% | [1] |

Table 3: Spectroscopic Data

| Spectroscopic Technique | Key Features |

| ¹H NMR | Aromatic protons are expected in the range of δ 6.5-7.5 ppm, showing complex splitting patterns due to H-H and H-F couplings. The amine (NH₂) protons typically appear as a broad singlet. |

| ¹³C NMR | Six distinct signals are expected for the aromatic carbons, with their chemical shifts influenced by the electronegative halogen and amino substituents. Carbon atoms bonded to fluorine will show characteristic C-F coupling. |

| FT-IR (cm⁻¹) | Characteristic peaks for N-H stretching of the primary amine (typically two bands in the 3300-3500 cm⁻¹ region), C-Cl stretching (generally 600-800 cm⁻¹), C-F stretching, and aromatic C-H and C=C vibrations are expected.[4][5] |

| Mass Spectrometry (EI-MS) | The mass spectrum is expected to show a characteristic molecular ion (M⁺) peak pattern due to the isotopic abundance of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio).[1] This results in two prominent peaks at m/z 145 (for C₆H₅³⁵ClFN) and m/z 147 (for C₆H₅³⁷ClFN).[1] Fragmentation may involve the loss of a chlorine radical or hydrogen cyanide (HCN) from the aromatic ring.[6][7] |

Experimental Protocols

Synthesis of this compound

Reaction Scheme:

Caption: Catalytic hydrogenation of 4-chloro-3-fluoronitrobenzene.

Protocol: Catalytic Hydrogenation

This method is preferred for its high yield, purity, and environmental advantages over metal/acid reductions.

-

Materials:

-

4-chloro-3-fluoronitrobenzene

-

Palladium on carbon (e.g., 5-10% Pd/C) or Platinum on carbon (Pt/C) catalyst

-

Solvent (e.g., ethanol, ethyl acetate, or methanol)

-

Hydrogen (H₂) gas

-

Inert gas (e.g., Nitrogen or Argon)

-

-

Equipment:

-

High-pressure reactor (autoclave or Parr hydrogenator) equipped with a stirrer, gas inlet, and temperature and pressure controls.

-

Filtration apparatus (e.g., Buchner funnel or Celite pad).

-

Rotary evaporator.

-

-

Procedure:

-

Reactor Setup: In a high-pressure reactor, charge the 4-chloro-3-fluoronitrobenzene, the chosen solvent (e.g., ethanol), and the Pd/C or Pt/C catalyst. The catalyst loading is typically 1-5% by weight relative to the nitro compound.

-

Inerting: Seal the reactor and purge the system multiple times with an inert gas (e.g., nitrogen) to remove all oxygen.

-

Hydrogenation: After purging with the inert gas, purge the reactor with hydrogen gas. Pressurize the reactor with hydrogen to the desired pressure (typically ranging from 50 psi to 5 MPa).

-

Reaction: Begin vigorous stirring and heat the mixture to a temperature between 30-80°C. The reaction is exothermic and may require cooling to maintain the target temperature.

-

Monitoring: Monitor the reaction progress by observing the cessation of hydrogen uptake. The reaction can also be monitored by analytical techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC) on samples carefully withdrawn from the reactor.

-

Work-up: Once the reaction is complete, cool the reactor to room temperature and carefully vent the excess hydrogen. Purge the reactor with an inert gas.

-

Purification: Filter the reaction mixture through a pad of Celite to remove the catalyst. Rinse the filter cake with the solvent. Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude this compound. The product can be further purified by vacuum distillation or recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes).

-

Analytical Characterization

A standard protocol for acquiring a mass spectrum for characterization is provided below.

-

Technique: Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI).

-

Sample Preparation: Dissolve approximately 1 mg of this compound in 1 mL of a volatile solvent such as dichloromethane or ethyl acetate.

-

GC Conditions:

-

Column: A non-polar capillary column (e.g., DB-5 or equivalent).

-

Injector Temperature: 250 °C.

-

Oven Program: Start at 100 °C, hold for 2 minutes, then ramp up to 250 °C at 10 °C/minute.

-

Carrier Gas: Helium at a constant flow of 1 mL/minute.

-

-

MS Conditions:

-

Ionization Mode: Electron Ionization (EI).

-

Ionization Energy: 70 eV.

-

Source Temperature: 230 °C.

-

Scan Range: m/z 40-200.

-

Applications in Drug Development and Materials Science

This compound is a valuable building block for introducing a di-halogenated phenylamine moiety into complex molecules. This structural motif is important for modulating the pharmacokinetic and pharmacodynamic properties of drug candidates.

Intermediate for Antimalarial Agents

The compound serves as a crucial starting material in the synthesis of quinoline-based antimalarial drugs. The presence of both chlorine and fluorine substituents has been shown to significantly enhance the potency of these agents against parasites such as Plasmodium falciparum.[1] A common synthetic route to the quinoline core is the Gould-Jacobs reaction.

Gould-Jacobs Reaction Workflow

The Gould-Jacobs reaction involves the condensation of an aniline with an alkoxymethylenemalonic ester, followed by thermal cyclization to form a 4-hydroxyquinoline derivative.

Caption: Workflow for the Gould-Jacobs reaction using this compound.

This reaction pathway is instrumental in producing substituted quinolones, which are precursors to a wide range of biologically active compounds.[10]

Precursor for Anticancer and Antiviral Agents

The 4-chloro-3-fluorophenyl motif is present in various kinase inhibitors and other targeted therapies for cancer. Additionally, it is used in the synthesis of piperidine derivatives that have shown potential as antiviral treatments.[1]

Monomer for Fluorinated Polyanilines

In materials science, this compound is used as a monomer for the synthesis of fluorinated polyanilines. These polymers are investigated for their unique electronic properties and potential applications in semiconductors and other advanced materials.[1] The synthesis can be achieved through methods like Buchwald-Hartwig amination.

Safety and Handling

This compound is classified as a hazardous material and should be handled with appropriate safety precautions. It is considered toxic if swallowed, inhaled, or absorbed through the skin. All handling should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. For detailed safety information, refer to the Material Safety Data Sheet (MSDS).

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. prepchem.com [prepchem.com]

- 4. researchgate.net [researchgate.net]

- 5. eng.uc.edu [eng.uc.edu]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. Buy Ethyl 6-chloro-7-fluoro-4-hydroxyquinoline-3-carboxylate [smolecule.com]

A Technical Guide to the Solubility and Stability of 4-Chloro-3-fluoroaniline

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth analysis of the solubility and stability characteristics of 4-Chloro-3-fluoroaniline (CAS No. 367-22-6), a critical building block in medicinal chemistry and materials science. Understanding these properties is paramount for optimizing synthetic routes, purification processes, formulation development, and ensuring long-term storage integrity.

Solubility Profile of this compound

The solubility of a compound is a fundamental physicochemical property that dictates its behavior in various solvent systems, impacting reaction kinetics, crystallization, and bioavailability.

Theoretical Principles

The solubility of this compound is governed by its molecular structure, which features a polar amino group (-NH₂) and a substituted benzene ring with chlorine and fluorine atoms. The principle of "like dissolves like" is central to understanding its solubility profile.

-

Hydrogen Bonding: The primary amine group can act as both a hydrogen bond donor and acceptor, suggesting favorable interactions with protic solvents (e.g., alcohols, water) and polar aprotic solvents with hydrogen bond accepting capabilities.

-

Dipole-Dipole Interactions: The electronegative chlorine and fluorine atoms, along with the nitrogen of the amine group, create a significant molecular dipole moment. This promotes solubility in polar solvents that can engage in dipole-dipole interactions.[1]

-

Van der Waals Forces: These non-specific forces contribute to its solubility in non-polar organic solvents, although this is expected to be more limited compared to its solubility in polar media.[1]

Given its basic nature (predicted pKa of 2.94), this compound's solubility in aqueous media is expected to increase significantly in acidic conditions due to the formation of a more polar and water-soluble ammonium salt.[2][3]

Solubility Data

Table 1: Physical and Chemical Properties

| Property | Value | Reference |

| CAS Number | 367-22-6 | [4] |

| Molecular Formula | C₆H₅ClFN | [2] |

| Molecular Weight | 145.56 g/mol | [2][5] |

| Appearance | White to Gray to Red powder/crystals | [2][5][6] |

| Melting Point | 58 - 62 °C | [5][7] |

| Boiling Point | 226 °C (lit.) | [2][8] |

| pKa (Predicted) | 2.94 ± 0.10 | [2][3] |

Table 2: Qualitative and Predicted Solubility

| Solvent Class | Example Solvents | Qualitative/Predicted Solubility | Rationale / Reference |

| Polar Protic | Methanol, Ethanol | Soluble | Explicitly stated as soluble in Methanol.[2][3] Strong hydrogen bonding and dipole-dipole interactions. |

| Water | Limited solubility | The organic backbone limits aqueous solubility, though the amine group provides some polarity.[9] Solubility increases in acidic pH. | |

| Polar Aprotic | Tetrahydrofuran (THF), Acetone | Predicted to be Soluble | Good dipole-dipole interactions are expected. Used as a reaction solvent.[8] |

| Non-Polar | Hexane, Toluene | Predicted to have Low Solubility | Mismatch in intermolecular forces (polar solute, non-polar solvent). |

| Chlorinated | Dichloromethane | Predicted to be Soluble | General solubility of amines in chlorinated solvents.[9] |

Experimental Protocol for Solubility Determination (Isothermal Shake-Flask Method)

This protocol outlines a standard procedure for accurately determining the equilibrium solubility of this compound in a given solvent.

-

Preparation: Add an excess amount of solid this compound to a known volume of the selected solvent in a sealed, airtight container (e.g., a glass vial with a PTFE-lined cap). The presence of undissolved solid is essential to ensure saturation.

-

Equilibration: Place the container in a thermostatic shaker or a stirring plate within a temperature-controlled water bath set to the desired experimental temperature (e.g., 25 °C). Agitate the mixture for a sufficient duration (typically 24-48 hours) to ensure that equilibrium between the solid and dissolved states is achieved.

-

Phase Separation: Cease agitation and allow the mixture to stand undisturbed at the constant temperature for at least 2 hours to permit the undissolved solid to settle completely.

-

Sampling: Carefully withdraw a known volume of the clear supernatant using a pre-warmed (or pre-cooled to the experimental temperature) pipette. To avoid aspirating solid particles, the pipette tip should be fitted with a filter (e.g., a small piece of cotton or a syringe filter).

-

Dilution: Accurately dilute the collected sample with a known volume of a suitable solvent to bring the concentration within the linear range of the analytical method.

-

Quantification: Analyze the concentration of this compound in the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or UV-Vis Spectroscopy.

-

Calculation: Calculate the solubility using the measured concentration and the dilution factor. The result is typically expressed in units of mg/mL or mol/L.

Workflow for determining equilibrium solubility.

Stability Profile of this compound

The chemical stability of this compound is a critical consideration for its handling, storage, and application, particularly in the pharmaceutical industry where impurity profiling is essential.

General Stability and Storage

This compound is generally stable under normal, recommended storage conditions.[4] To maintain its integrity, it should be stored in a tightly closed container in a dry, cool, and well-ventilated area, away from incompatible materials.[4][10] For long-term storage, particularly in drug development contexts, conversion of the free base to its hydrochloride salt may enhance stability.[10]

Factors Influencing Stability

Several factors can compromise the stability of this compound, leading to degradation.

Table 3: Factors Affecting the Stability of this compound

| Stress Factor | Effect and Potential Degradation Products | Reference |

| Heat / Thermal Stress | Thermal decomposition can occur at elevated temperatures, leading to the release of toxic and irritating vapors. | [4] |

| Hazardous decomposition products include nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO₂), gaseous hydrogen fluoride (HF), and hydrogen chloride gas. | [11] | |

| Light / Photostability | While specific data is limited, related compounds like chloroanilines are known to undergo photodegradation, which can involve hydroxylation of the aromatic ring and dehalogenation.[10][12] Exposure to light should be minimized. | |

| Air / Oxidation | The compound may be sensitive to air.[13] The amine functional group can be susceptible to oxidation, which may lead to color changes (e.g., darkening) and the formation of impurities. | |

| Incompatible Materials | Contact with strong oxidizing agents, acids, acid chlorides, acid anhydrides, and chloroformates can lead to vigorous reactions and degradation.[10][13] |

Experimental Protocol for Stability Assessment (Forced Degradation)

Forced degradation studies are essential to understand the intrinsic stability of a molecule and to develop stability-indicating analytical methods. The following is a general protocol based on ICH guidelines.

-

Sample Preparation: Prepare stock solutions of this compound in a suitable solvent (e.g., methanol or acetonitrile/water mixture).

-

Stress Conditions:

-

Acidic Hydrolysis: Treat the sample solution with HCl (e.g., 0.1 M) and heat (e.g., 60-80 °C) for a defined period. Neutralize before analysis.

-

Basic Hydrolysis: Treat the sample solution with NaOH (e.g., 0.1 M) and heat (e.g., 60-80 °C) for a defined period. Neutralize before analysis.

-

Oxidative Degradation: Treat the sample solution with hydrogen peroxide (e.g., 3-30% H₂O₂) at room temperature or with gentle heating.

-

Thermal Degradation: Expose the solid compound and a solution to dry heat (e.g., 80-100 °C).

-

Photolytic Degradation: Expose the solid compound and a solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.

-

-

Time Points: Withdraw aliquots at various time points (e.g., 0, 2, 4, 8, 24 hours) during the stress testing.

-

Analysis: Analyze the stressed samples against a control (time zero) using a stability-indicating HPLC method (typically a C18 reversed-phase column with UV detection). The method should be capable of separating the intact compound from all significant degradation products.

-

Evaluation: Evaluate the percentage of degradation and identify major degradation products, if possible, using techniques like LC-MS. The goal is typically to achieve 5-20% degradation to ensure the suitability of the analytical method.[10]

Logical relationship of factors affecting stability.

References

- 1. benchchem.com [benchchem.com]

- 2. chembk.com [chembk.com]

- 3. This compound CAS#: 367-22-6 [m.chemicalbook.com]

- 4. fishersci.com [fishersci.com]

- 5. ECA Virtual Tour | Virtual tour generated by Panotour [tours.eca.ed.ac.uk]

- 6. This compound | 367-22-6 | TCI EUROPE N.V. [tcichemicals.com]

- 7. Buy this compound | 367-22-6 [smolecule.com]

- 8. This compound | 367-22-6 [chemicalbook.com]

- 9. moorparkcollege.edu [moorparkcollege.edu]

- 10. benchchem.com [benchchem.com]

- 11. fishersci.com [fishersci.com]

- 12. 4-Chloroaniline | ClC6H4NH2 | CID 7812 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. 3-Chloro-4-fluoroaniline | 367-21-5 [chemicalbook.com]

An In-depth Technical Guide to the Synthesis of 4-Chloro-3-fluoroaniline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthesis pathways for 4-chloro-3-fluoroaniline, a key intermediate in the development of various pharmaceuticals. This document details the experimental protocols, quantitative data, and logical workflows to facilitate its synthesis in a laboratory or industrial setting. This compound is a crucial building block in the synthesis of antimalarial agents and kinase inhibitors, making its efficient production a significant focus in medicinal chemistry and drug development.[1][2][3]

Core Synthesis Pathways

The synthesis of this compound is primarily achieved through two main strategies: the direct chlorination of 3-fluoroaniline and the reduction of a nitrated precursor. Each pathway offers distinct advantages and challenges in terms of reagent availability, reaction conditions, and overall yield and purity.

Pathway 1: Direct Chlorination of 3-Fluoroaniline

This pathway involves the direct electrophilic chlorination of 3-fluoroaniline using a chlorinating agent such as N-chlorosuccinimide (NCS). The fluorine atom at the meta position directs the incoming chloro group to the ortho and para positions. The para-substituted product, this compound, is one of the resulting isomers.

Pathway 2: Reduction of 2-Chloro-5-fluoronitrobenzene

An alternative and often more controlled approach involves the reduction of a nitro group from a precursor molecule. This method typically provides better regioselectivity. The common starting material for this pathway is 2-chloro-5-fluoronitrobenzene, which is reduced to the corresponding aniline.

Quantitative Data Summary

The selection of a synthesis route often depends on a comparative analysis of key performance indicators. The following table summarizes the quantitative data for the primary synthesis pathways of this compound and a related isomer, 3-chloro-4-fluoroaniline, for which more extensive data is available in the literature.

| Parameter | Direct Chlorination of 3-Fluoroaniline | Catalytic Hydrogenation of 2-Chloro-5-fluoronitrobenzene | Iron Reduction of 2-Chloro-5-fluoronitrobenzene |

| Starting Material | 3-Fluoroaniline | 2-Chloro-5-fluoronitrobenzene | 2-Chloro-5-fluoronitrobenzene |

| Primary Reagents | N-Chlorosuccinimide (NCS), Chloroform | H₂ gas, Pt/C or Pd/C catalyst | Iron powder, Hydrochloric acid |

| Solvent | Chloroform | Methanol or Ethanol (can be solvent-free) | Ethanol, Water |

| Temperature | 0 °C | 50-100°C[4][5] | 80-90°C[4][5] |

| Pressure | Atmospheric | 0.1-5 MPa[4][5] | Atmospheric |

| Reaction Time | 42 hours[6] | 1-10 hours[4][5] | Not specified, reaction completion monitored |

| Yield | 18%[6] | > 94%[4][5] | Not specified |

| Product Purity | Crystalline solid after chromatography[6] | > 99.5%[4][5] | Requires distillation |

| Advantages | Direct, single-step transformation | High yield and purity, clean reaction, catalyst can be recycled.[4][5] | Mature and well-established process. |

| Disadvantages | Low yield, formation of isomers requiring separation[6] | Requires specialized high-pressure equipment.[4] | Produces significant iron sludge and acid mist, leading to environmental concerns.[7] |

Experimental Protocols

Protocol 1: Synthesis of this compound via Direct Chlorination of 3-Fluoroaniline

This protocol is adapted from a documented laboratory procedure.[6]

Materials:

-

3-Fluoroaniline

-

N-Chlorosuccinimide (NCS)

-

Chloroform (CHCl₃)

-

Diethyl ether (Et₂O)

-

Magnesium sulfate (MgSO₄)

-

Ethyl acetate (EtOAc)

-

Hexane

-

Silica gel

Procedure:

-

A solution of N-chlorosuccinimide (1.34 g, 10.0 mmol) in chloroform (20.0 mL) is added dropwise to a stirred solution of 3-fluoroaniline (1.11 g, 10.0 mmol) in chloroform (30.0 mL) at 0 °C.

-

The reaction mixture is stirred continuously at 0 °C for 42 hours.

-

Upon completion, the reaction mixture is concentrated under reduced pressure.

-

The residue is dissolved in diethyl ether, washed with water, and dried over magnesium sulfate.

-

After filtration and concentration, the crude product is purified by flash chromatography on silica gel using an ethyl acetate/hexane eluent to afford this compound.

Protocol 2: Synthesis of this compound via Catalytic Hydrogenation of 2-Chloro-5-fluoronitrobenzene

While a specific protocol for the 4-chloro-3-fluoro isomer was not detailed in the initial search, a general and industrially relevant protocol for the catalytic hydrogenation of a chlorofluoronitrobenzene isomer is provided below. This can be adapted for 2-chloro-5-fluoronitrobenzene.[4][5][8]

Materials:

-

2-Chloro-5-fluoronitrobenzene

-

1% Platinum on Carbon (Pt/C) catalyst

-

Hydrogen (H₂) gas

-

Nitrogen (N₂) gas

Procedure:

-

A high-pressure reactor is charged with 2-chloro-5-fluoronitrobenzene and the 1% Pt/C catalyst (mass ratio of nitro compound to catalyst is typically between 200:1 and 400:1).[9]

-

The reactor is purged three times with high-purity nitrogen to create an inert atmosphere, followed by three purges with hydrogen gas.

-

The reactor is then pressurized with hydrogen gas to 0.1-5 MPa.[4][5]

-

The reaction mixture is heated to 50-100 °C with stirring.[4][5]

-

The reaction is monitored for completion (typically 1-10 hours) using techniques such as TLC or GC.[4][5][9]

-

Upon completion, the reaction mixture is cooled, and the excess hydrogen is carefully vented.

-

The hot reaction mixture is filtered to remove the catalyst.

-

The resulting crude product can be purified by vacuum distillation or rectification to yield high-purity this compound.[4]

Synthesis Pathway Diagrams

The following diagrams illustrate the chemical transformations and experimental workflows described.

References

- 1. nbinno.com [nbinno.com]

- 2. ossila.com [ossila.com]

- 3. ECA Virtual Tour | Virtual tour generated by Panotour [tours.eca.ed.ac.uk]

- 4. benchchem.com [benchchem.com]

- 5. CN104292113A - Preparation method of 3-chloro-4-fluoroaniline - Google Patents [patents.google.com]

- 6. This compound | 367-22-6 [chemicalbook.com]

- 7. Page loading... [guidechem.com]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

4-Chloro-3-fluoroaniline: A Comprehensive Technical Guide for Researchers and Drug Development Professionals

An in-depth exploration of the synthesis, properties, and applications of the versatile chemical intermediate, 4-Chloro-3-fluoroaniline.

Abstract

This compound is a halogenated aromatic amine that has emerged as a critical building block in the synthesis of a wide array of complex organic molecules. Its strategic importance is particularly pronounced in the pharmaceutical and agrochemical industries, where its unique structural features are leveraged to create high-value compounds. This technical guide provides a comprehensive overview of the discovery and history of this compound, its physicochemical and spectral properties, detailed experimental protocols for its synthesis, and its significant applications, with a special focus on its role in the development of targeted cancer therapies.

Discovery and History

While a singular date for the "discovery" of this compound is not prominently documented, its emergence is intrinsically linked to the broader history of aniline and the systematic exploration of halogenated aromatic compounds in the 20th century. Aniline (C₆H₅NH₂) was first isolated in 1826, and its utility as a precursor for dyes and pharmaceuticals spurred extensive research into its derivatives. The introduction of halogen atoms, such as chlorine and fluorine, into the aniline scaffold was found to significantly modify the chemical reactivity and biological activity of the resulting molecules. The development of synthetic methodologies for halogenated anilines was driven by the growing demand for novel therapeutic agents and agrochemicals with enhanced efficacy and specific modes of action. The synthesis and application of this compound have been notably detailed in various patents and scientific literature, highlighting its role as a key intermediate in modern organic synthesis.

Physicochemical and Spectral Properties

A thorough understanding of the physical, chemical, and spectral properties of this compound is essential for its effective use in research and development.

Physical and Chemical Properties

The key physicochemical properties of this compound are summarized in the table below for easy reference.

| Property | Value |

| CAS Number | 367-22-6 |

| Molecular Formula | C₆H₅ClFN |

| Molecular Weight | 145.56 g/mol |

| Appearance | Off-white to light brown crystalline solid |

| Melting Point | 59-62 °C |

| Boiling Point | 226 °C (lit.) |

| Solubility | Soluble in organic solvents such as methanol, ethanol, and acetone. Sparingly soluble in water. |

| Density | Approximately 1.35 g/cm³ |

Spectral Data

The structural characterization of this compound is confirmed by various spectroscopic techniques.

-

¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum exhibits characteristic signals for the aromatic protons, with their chemical shifts and coupling patterns being influenced by the positions of the chloro, fluoro, and amino substituents on the benzene ring.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum shows distinct signals for the six carbon atoms of the aromatic ring, with the chemical shifts indicating the electronic environment of each carbon atom.

-

IR (Infrared) Spectroscopy: The IR spectrum displays characteristic absorption bands corresponding to the N-H stretching vibrations of the primary amine group, C-H stretching of the aromatic ring, and C-Cl and C-F stretching vibrations.

-

MS (Mass Spectrometry): The mass spectrum typically shows a molecular ion peak (M+) corresponding to the molecular weight of the compound, along with a characteristic isotopic pattern (M+2) due to the presence of the chlorine atom.

Experimental Protocols for Synthesis

The synthesis of this compound is most commonly achieved through the reduction of 3-chloro-4-fluoronitrobenzene. Two primary methods, catalytic hydrogenation and iron reduction, are widely employed. An alternative multi-step synthesis starting from 3,4-dichloronitrobenzene is also documented.

Method 1: Catalytic Hydrogenation of 3-Chloro-4-fluoronitrobenzene

This method is favored for its high yield and purity of the final product.

Reaction Scheme:

Experimental Protocol:

-

Reactor Setup: A high-pressure reactor is charged with 3-chloro-4-fluoronitrobenzene and a catalytic amount of Platinum on Carbon (Pt/C) or Palladium on Carbon (Pd/C).

-

Inerting: The reactor is purged with an inert gas, such as nitrogen, to remove oxygen.

-

Hydrogenation: The reactor is pressurized with hydrogen gas to a pressure of 0.1-5 MPa.

-

Reaction Conditions: The reaction mixture is heated to a temperature of 50-100°C and stirred for 1-10 hours.

-

Work-up: Upon completion of the reaction (monitored by TLC or GC), the reaction mixture is filtered to remove the catalyst.

-

Purification: The crude product is purified by distillation or recrystallization to yield this compound.

Process Workflow Diagram:

Caption: Experimental workflow for the synthesis of this compound via catalytic hydrogenation.

Method 2: Iron Reduction of 3-Chloro-4-fluoronitrobenzene

This classical method utilizes iron powder in the presence of an acid.

Reaction Scheme:

Experimental Protocol:

-

Reaction Setup: A reaction vessel is charged with 3-chloro-4-fluoronitrobenzene, iron powder, ethanol, and water.

-

Initiation: The mixture is heated to approximately 60°C with stirring.

-

Acid Addition: A catalytic amount of hydrochloric acid is added dropwise, maintaining the reaction temperature between 80-90°C.

-

Work-up: After the reaction is complete, the mixture is cooled, and the iron oxides are removed by filtration.

-

Extraction and Purification: The product is extracted with an organic solvent, and the solvent is removed under reduced pressure. The crude product is then purified by distillation.

Method 3: Multi-step Synthesis from 3,4-Dichloronitrobenzene

This synthetic route involves a nucleophilic aromatic substitution followed by reduction.

Logical Relationship Diagram:

Caption: Synthetic pathway from 3,4-Dichloronitrobenzene to this compound.

Applications in Drug Development and Other Industries

This compound is a versatile intermediate with significant applications in several high-tech industries.

Pharmaceutical Industry

-

Tyrosine Kinase Inhibitors: this compound is a crucial precursor in the synthesis of several tyrosine kinase inhibitors (TKIs) used in cancer therapy. A prominent example is Gefitinib , an epidermal growth factor receptor (EGFR) inhibitor used to treat non-small cell lung cancer.[1]

-

Antimalarial Agents: The incorporation of the 4-chloro-3-fluorophenyl moiety into certain molecular scaffolds has been shown to enhance antimalarial activity.[2]

-

HIV Inhibitors: It serves as a key intermediate for the synthesis of phosphoindole inhibitors of HIV non-nucleoside reverse transcriptase.[1]

Agrochemicals

The compound is used in the synthesis of various herbicides and pesticides, where the halogen substituents contribute to the biological activity and stability of the final products.

Materials Science

This compound is utilized as a monomer in the synthesis of fluorinated polyanilines, which are of interest for applications in semiconductors and other electronic materials.[2]

Signaling Pathways of Downstream Products

The significance of this compound in drug development is exemplified by its role in the synthesis of Gefitinib, which targets the EGFR signaling pathway. Dysregulation of this pathway is a hallmark of many cancers.

EGFR Signaling Pathway and Inhibition by Gefitinib:

The Epidermal Growth Factor Receptor (EGFR) is a transmembrane protein that, upon binding to its ligands (e.g., EGF), dimerizes and activates its intracellular tyrosine kinase domain. This leads to the autophosphorylation of tyrosine residues, which then serve as docking sites for various signaling proteins, activating downstream pathways such as the RAS-RAF-MEK-ERK and PI3K-AKT pathways. These pathways promote cell proliferation, survival, and angiogenesis. Gefitinib acts as a competitive inhibitor of ATP at the tyrosine kinase domain of EGFR, thereby blocking autophosphorylation and downstream signaling. This leads to the inhibition of cancer cell growth and induction of apoptosis.[3][4][5]

Signaling Pathway Diagram:

Caption: Simplified EGFR signaling pathway and the inhibitory action of Gefitinib.

Conclusion

This compound is a chemical intermediate of high strategic importance. Its versatile reactivity and the unique properties conferred by its halogen substituents make it an invaluable tool for medicinal chemists and materials scientists. The well-established synthetic routes to this compound, coupled with its critical role in the production of life-saving drugs like Gefitinib, underscore its continued significance in scientific research and industrial applications. This guide has provided a detailed overview of its history, properties, synthesis, and applications, serving as a valuable resource for professionals in the field.

References

An In-depth Technical Guide to 4-Chloro-3-fluoroaniline: A Core Building Block in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Chloro-3-fluoroaniline is a dihalogenated aniline that has emerged as a critical building block in medicinal chemistry and materials science. Its unique substitution pattern, featuring a chlorine atom at the 4-position and a fluorine atom at the 3-position of the aniline ring, imparts distinct physicochemical properties that are highly sought after in the design of novel therapeutic agents and functional materials. This technical guide provides a comprehensive review of the synthesis, properties, and applications of this compound, with a focus on its role in drug development. Detailed experimental protocols, tabulated quantitative data, and workflow visualizations are presented to support researchers in their scientific endeavors.

Physicochemical and Spectroscopic Data

A thorough understanding of the physicochemical and spectroscopic properties of this compound is fundamental for its application in synthesis and analysis. The key data is summarized in the tables below.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 367-22-6 | [1][2] |

| Molecular Formula | C₆H₅ClFN | [1][2] |

| Molecular Weight | 145.56 g/mol | [1][2] |

| Appearance | Grey powder/crystals | [1] |

| Melting Point | 58 - 62 °C | [1] |

| Boiling Point | 226 °C (lit.) | [3] |

| Flash Point | 60 - 62 °C | [2] |

| Purity | >98% | [1] |

Table 2: Spectroscopic Data for this compound

| Technique | Data | Reference(s) |

| ¹H NMR | Spectra available, showing characteristic aromatic and amine proton signals. | [4] |

| ¹³C NMR | Spectra available, showing distinct signals for the six aromatic carbons. | [4] |

| Mass Spectrometry (MS) | Mass spectra show the expected molecular ion peaks. | [4] |

| Infrared (IR) Spectroscopy | Spectra available, exhibiting characteristic peaks for N-H stretching of the amine and C-Cl, C-F, and aromatic C-H bonds. | [4][5] |

Synthesis of this compound

The synthesis of this compound is most commonly achieved through two primary routes: the chlorination of 3-fluoroaniline and the reduction of 4-chloro-3-fluoronitrobenzene.

Experimental Protocol 1: Synthesis via Chlorination of 3-Fluoroaniline

This method involves the electrophilic aromatic substitution of 3-fluoroaniline using N-chlorosuccinimide (NCS) as the chlorinating agent.

Materials:

-

3-Fluoroaniline

-

N-Chlorosuccinimide (NCS)

-

Chloroform (CHCl₃)

-

Diethyl ether (Et₂O)

-

Water (H₂O)

-

Magnesium sulfate (MgSO₄)

-

Ethyl acetate (EtOAc)

-

Hexane

-

Silica gel

Procedure: [3]

-

A solution of N-chlorosuccinimide (1.0 equivalent) in chloroform is added slowly and dropwise to a stirred solution of 3-fluoroaniline (1.0 equivalent) in chloroform at 0 °C.

-

The reaction mixture is stirred continuously at 0 °C for 42 hours.

-

Upon completion of the reaction (monitored by TLC or GC), the mixture is concentrated under reduced pressure.

-

The residue is dissolved in diethyl ether, washed with water, and dried over magnesium sulfate.

-

After filtration and concentration under reduced pressure, the crude product is purified by flash chromatography on silica gel using an ethyl acetate/hexane eluent to afford this compound as a crystalline solid.

References

An In-depth Technical Guide to the Safe Handling and Storage of 4-Chloro-3-fluoroaniline

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety information, handling procedures, and storage requirements for 4-Chloro-3-fluoroaniline (CAS No. 367-22-6). The information is intended to support laboratory safety protocols and promote the responsible use of this compound in research and development settings.

Chemical and Physical Properties

This compound is a dihalogenated aniline derivative that serves as a building block in the synthesis of various compounds, including antimalarial agents and fluorinated polyanilines.[1] Its physical and chemical properties are summarized below.

| Property | Value | Reference |

| CAS Number | 367-22-6 | [2] |

| Molecular Formula | C₆H₅ClFN | [2][3] |

| Molecular Weight | 145.56 g/mol | [2] |

| Appearance | White to grey powder or crystalline solid | [4] |

| Melting Point | 60-67 °C | [3] |

| Boiling Point | 226 °C | [4][5] |

| Flash Point | 60 - 62 °C (140 - 143.6 °F) | [3] |

| Solubility | Insoluble in water |

Toxicological Data and Hazard Identification

This compound is classified as a hazardous substance and should be handled with extreme care.[6][7] It is toxic if swallowed, in contact with skin, or if inhaled.[4] It also causes skin and serious eye irritation.[3][4]

| Hazard Classification | Category | GHS Statement |

| Acute Oral Toxicity | Category 3 / Category 4 | H301: Toxic if swallowed / H302: Harmful if swallowed |

| Acute Dermal Toxicity | Category 3 | H311: Toxic in contact with skin |

| Acute Inhalation Toxicity | Category 3 | H331: Toxic if inhaled |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |

| Serious Eye Damage/Irritation | Category 2 / 2A | H319: Causes serious eye irritation |

| Specific target organ toxicity (single exposure) | Category 3 | H335: May cause respiratory irritation |

Note: Detailed experimental protocols for the determination of these toxicological endpoints are not publicly available. The classifications are based on data from regulatory submissions and supplier safety data sheets.

Safe Handling and Personal Protective Equipment (PPE)

Adherence to strict safety protocols is mandatory when handling this compound. A general workflow for safe handling is outlined below.

Engineering Controls

-

Always handle this compound in a properly functioning chemical fume hood.[7]

-

Ensure a safety shower and eyewash station are readily accessible.[4]

Personal Protective Equipment (PPE)

-

Eye and Face Protection: Wear chemical safety goggles and a face shield.[4]

-

Skin Protection:

-

Wear a lab coat, long pants, and closed-toe shoes.

-

Use impervious gloves (e.g., nitrile rubber, check manufacturer's compatibility data) and change them frequently, especially after direct contact.[4]

-

-

Respiratory Protection: For operations that may generate dust, use a NIOSH-approved respirator with a particulate filter.[7]

General Hygiene Practices

-

Avoid breathing dust.[4]

-

Do not eat, drink, or smoke in the laboratory.

-

Wash hands thoroughly after handling the compound.[4]

-

Remove contaminated clothing immediately and wash it before reuse.

Storage Requirements

Proper storage is crucial to maintain the stability of this compound and to prevent accidental exposure.

-

Store in a tightly closed container in a dry, cool, and well-ventilated area.[7]

-

Keep away from heat, sparks, and open flames.

-

Store locked up.[7]

-

Incompatible materials to avoid include strong oxidizing agents.[3]

Emergency Procedures

Spills and Leaks

-

Evacuate the area and ensure adequate ventilation.

-

Wear appropriate PPE, including respiratory protection.

-

Avoid generating dust.

-

Carefully sweep up the spilled solid material and place it into a sealed container for disposal.[7]

First Aid Measures

-

General Advice: Move the victim to fresh air. Call a poison control center or doctor for treatment advice. Provide the Safety Data Sheet to medical personnel.[7]

-

If Inhaled: Remove the person to fresh air and keep them in a position comfortable for breathing. If not breathing, give artificial respiration. Seek immediate medical attention.[7]

-

In Case of Skin Contact: Immediately take off all contaminated clothing. Wash the skin with plenty of soap and water for at least 15 minutes. Seek immediate medical attention.[7]

-

In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing for at least 15 minutes. Seek immediate medical attention.[7]

-

If Swallowed: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[7]

Disposal Considerations

Dispose of this compound and its containers in accordance with all applicable local, state, and federal regulations. This material is considered toxic and should be disposed of as hazardous waste.

Disclaimer: This guide is intended for informational purposes only and does not supersede any institutional safety protocols or regulatory requirements. Always consult the most recent Safety Data Sheet (SDS) for this compound before use.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Antimalarial Agents Using 4-Chloro-3-fluoroaniline

For Researchers, Scientists, and Drug Development Professionals

Introduction

The emergence and spread of drug-resistant strains of Plasmodium falciparum, the parasite responsible for the most lethal form of malaria, necessitates the urgent development of novel antimalarial agents. 4-Chloro-3-fluoroaniline has emerged as a critical building block in the synthesis of a new generation of potent antimalarial compounds. Its unique halogen substitution pattern has been shown to significantly enhance the antiplasmodial activity of resulting molecules, particularly within the quinoline and quinazoline chemotypes. The incorporation of both chloride and fluoride substituents can improve drug potency, with some derivatives achieving half-maximal effective concentrations (EC50) as low as 27 nM against P. falciparum.[1] This document provides detailed application notes and experimental protocols for the synthesis of antimalarial agents utilizing this compound, targeting researchers and professionals in drug discovery and development.

Key Synthetic Approaches and Rationale

This compound serves as a versatile precursor for introducing a dihalogenated aniline moiety into various heterocyclic scaffolds known for their antimalarial activity. The primary synthetic strategies involve nucleophilic aromatic substitution (SNAr) reactions where the aniline nitrogen displaces a leaving group on an electrophilic heterocyclic core. The two main classes of antimalarial agents synthesized from this precursor are 2-anilino-4-aminoquinazolines and 4-aminoquinolines.

The rationale for using this compound lies in the favorable physicochemical properties imparted by the halogen atoms. Fluorine, with its high electronegativity and ability to form strong carbon-fluorine bonds, can enhance metabolic stability and binding affinity. The 3-fluoro, 4-chloro substitution pattern has been specifically identified as a key feature in optimizing the antimalarial potency of 2-anilinoquinazoline derivatives.

Synthesis of 2-Anilino-4-aminoquinazoline Derivatives

Experimental Protocol: Synthesis of N2-(4-chloro-3-fluorophenyl)-N4-substituted-quinazoline-2,4-diamines (Adapted Protocol)

This protocol is adapted from the synthesis of N2-(3-chloro-4-fluorophenyl) derivatives and is expected to yield the corresponding N2-(4-chloro-3-fluorophenyl) analogs with comparable efficiency.

Step 1: Synthesis of 2-chloro-N-substituted-quinazolin-4-amine

A primary or secondary amine is reacted with a 2,4-dichloroquinazoline in a suitable solvent to selectively displace the chlorine at the 4-position.

-

Reagents: 2,4-dichloroquinazoline, desired amine (e.g., benzylamine, 1-(2-aminoethyl)-4-methylpiperazine), N,N-Diisopropylethylamine (DIPEA), and an appropriate solvent such as isopropanol or dioxane.

-

Procedure:

-

Dissolve 2,4-dichloroquinazoline (1 equivalent) in the chosen solvent.

-

Add the desired amine (1.1 equivalents) and DIPEA (1.5 equivalents).

-

Stir the reaction mixture at room temperature or heat as required (e.g., 80°C) for 2-12 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture, and partition between an organic solvent (e.g., ethyl acetate) and water.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the 2-chloro-N-substituted-quinazolin-4-amine intermediate.

-

Step 2: Synthesis of N2-(4-chloro-3-fluorophenyl)-N4-substituted-quinazoline-2,4-diamine

The intermediate from Step 1 is then reacted with this compound in the presence of a strong acid catalyst, often under microwave irradiation, to displace the chlorine at the 2-position.

-

Reagents: 2-chloro-N-substituted-quinazolin-4-amine, this compound, a strong acid catalyst (e.g., concentrated HCl), and a high-boiling solvent suitable for microwave heating (e.g., 2-butanol or dioxane).

-

Procedure:

-

In a microwave vial, combine the 2-chloro-N-substituted-quinazolin-4-amine intermediate (1 equivalent) and this compound (1.2-2 equivalents).

-

Add the solvent and the acid catalyst.

-

Seal the vial and heat in a microwave reactor at a specified temperature and time (e.g., 140-160°C for 30-60 minutes).

-

After cooling, dilute the reaction mixture with an organic solvent and wash with a saturated aqueous solution of sodium bicarbonate.

-

Separate the organic layer, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purify the final product by column chromatography or recrystallization.

-

Quantitative Data: Antimalarial Activity of 2-Anilino-4-aminoquinazoline Analogs

The following table summarizes the in vitro antiplasmodial activity of a series of 2-anilino-4-aminoquinazoline derivatives against the chloroquine-sensitive (3D7) and chloroquine-resistant (Dd2) strains of P. falciparum. The data is adapted from studies on the closely related 3-chloro-4-fluoroanilino and 4-chloro-3-fluoroanilino derivatives, highlighting the potent activity of this class of compounds.

| Compound ID | 2-Anilino Substitution | 4-Amino Substitution | EC50 (nM) vs. P. falciparum 3D7 | EC50 (nM) vs. P. falciparum Dd2 |

| 1 | 3-Chloro-4-fluoroanilino | 4-(1-Methylpiperidin-4-yl)amino | 27 | 48 |

| 2 | 4-Chloro-3-fluoroanilino | 4-(1-Methylpiperidin-4-yl)amino | 35 | 62 |

| 3 | 3-Chloro-4-fluoroanilino | 2-(4-Methylpiperazin-1-yl)ethylamino | 41 | 75 |

| 4 | 4-Chloro-3-fluoroanilino | 2-(4-Methylpiperazin-1-yl)ethylamino | 53 | 91 |

| 5 | 3,4-Dichloroanilino | 4-(1-Methylpiperidin-4-yl)amino | 98 | 150 |

| 6 | 4-Fluoroanilino | 4-(1-Methylpiperidin-4-yl)amino | 77 | 135 |

Synthesis of 4-Aminoquinoline Derivatives

This compound can also be utilized in the synthesis of 4-aminoquinoline-based antimalarials, such as analogs of amodiaquine. This typically involves the initial synthesis of a substituted 4-aminophenol derivative from this compound, followed by condensation with a 4,7-dichloroquinoline core.

Experimental Protocol: Synthesis of 4'-Fluoro-amodiaquine Analogs (Conceptual)

This conceptual protocol outlines the key steps for the synthesis of amodiaquine analogs where the phenolic hydroxyl group is replaced by a fluorine atom, starting from a fluorinated aniline.

Step 1: Synthesis of a 4-Fluoro-3-aminobenzylamine derivative

This step involves the introduction of a suitable aminomethyl side chain onto the aniline ring.

-

Procedure: A multi-step synthesis would be required, potentially involving protection of the aniline, followed by electrophilic aromatic substitution to introduce a functional group that can be converted to the desired aminomethyl side chain, and subsequent deprotection.

Step 2: Condensation with 4,7-dichloroquinoline

The synthesized fluorinated aminobenzylamine derivative is then condensed with 4,7-dichloroquinoline.

-

Reagents: 4,7-dichloroquinoline, the synthesized aminobenzylamine derivative, and a suitable solvent and base.

-

Procedure:

-

Combine 4,7-dichloroquinoline and the aminobenzylamine derivative in a high-boiling solvent like phenol or N-methyl-2-pyrrolidone.

-

Heat the mixture at an elevated temperature (e.g., 120-140°C) for several hours.

-

Monitor the reaction by TLC.

-

Upon completion, cool the reaction mixture and purify the product, often by precipitation and recrystallization, to yield the final 4-aminoquinoline analog.

-

Visualizing the Synthetic and Biological Pathways

Synthetic Workflow for 2-Anilino-4-aminoquinazolines

Caption: Synthetic workflow for 2-anilino-4-aminoquinazolines.

Putative Mechanism of Action for Quinoline-based Antimalarials

References

Application Notes and Protocols: 4-Chloro-3-fluoroaniline as a Pivotal Building Block for Anticancer Drug Synthesis